3-[(4-Methoxyphenyl)methylidene]-4-oxopentanoic acid
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Overview
Description
3-[(4-Methoxyphenyl)methylidene]-4-oxopentanoic acid is an organic compound that features a methoxyphenyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)methylidene]-4-oxopentanoic acid typically involves the condensation of 4-methoxybenzaldehyde with a suitable ketone or aldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as glacial acetic acid or ethanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)methylidene]-4-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-[(4-Methoxyphenyl)methylidene]-4-oxopentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)methylidene]-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-{[hydroxy(3-hydroxy-4-methoxyphenyl)methylidene]amino}acetic acid: Shares a similar methoxyphenyl group but differs in its overall structure and functional groups.
8-8’-Dehydrodiferulic acid: Contains a methoxyphenyl group and is structurally related but has different functional groups and properties.
Uniqueness
Its methoxyphenyl group and pentanoic acid backbone provide distinct chemical properties that differentiate it from other similar compounds .
Properties
CAS No. |
61713-00-6 |
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Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methylidene]-4-oxopentanoic acid |
InChI |
InChI=1S/C13H14O4/c1-9(14)11(8-13(15)16)7-10-3-5-12(17-2)6-4-10/h3-7H,8H2,1-2H3,(H,15,16) |
InChI Key |
KQOWZACXNAWSCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)OC)CC(=O)O |
Origin of Product |
United States |
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